Cyclopropylmethyl 2-methylhexanoate
Description
Cyclopropylmethyl 2-methylhexanoate is an ester compound characterized by a cyclopropane ring directly attached to a methyl group, which is further esterified with 2-methylhexanoic acid. The cyclopropane moiety introduces significant steric strain and unique electronic properties due to its sp³-hybridized carbon atoms and bent bond geometry . This article compares its properties with structurally related esters and cyclopropane-containing analogs.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclopropylmethyl 2-methylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-9(2)11(12)13-8-10-6-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
FFWNQLIBSZWYQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)OCC1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Solvolysis and Stabilization Effects
Cyclopropylmethyl esters exhibit accelerated solvolysis rates compared to non-cyclopropane analogs. The solvolysis of cyclopropylmethyl substrates generates carbocations stabilized by charge delocalization into the cyclopropane ring, akin to allylic systems . For example:
- Cyclopropylmethyl tosylate undergoes solvolysis 10–100 times faster than non-cyclopropane analogs due to hyperconjugative stabilization of the intermediate carbocation.
- Allylic esters (e.g., allyl acetate) show similar rate enhancements but rely on π-orbital delocalization, whereas cyclopropylmethyl systems depend on σ-orbital interactions .
In contrast, cyclopropylmethyl radicals lack stabilization, as evidenced by the higher bond dissociation energy (BDE) of the C–H bond in methylcyclopropane (~100 kcal/mol) compared to allylic systems (~85 kcal/mol) . This dichotomy highlights the electronic uniqueness of cyclopropylmethyl esters.
Physical and Structural Properties
The cyclopropane ring imposes rigidity and steric constraints, affecting solubility and boiling points. For instance:
- Cyclopropylmethyl ethylphosphonofluoridate (C₆H₁₂FO₂P) has a molecular weight of 178.12 g/mol and likely exhibits lower solubility in polar solvents due to its hydrophobic cyclopropane group .
- 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid (C₁₂H₁₄O₄) demonstrates how ether linkages modify polarity compared to ester derivatives .
Data Tables
Table 1: Comparative Properties of Cyclopropylmethyl Esters and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | Reactivity (Solvolysis Rate) |
|---|---|---|---|---|---|
| Cyclopropylmethyl 2-methylhexanoate | C₁₁H₁₈O₂ | 182.26 | ~220–240 | Low | High (cyclopropane effect) |
| Allyl acetate | C₅H₈O₂ | 116.12 | 103 | Moderate | High (allylic stabilization) |
| 2-Ethylhexyl propylphosphonofluoridate | C₁₁H₂₂FO₂P | 236.26 | ~250 | Very low | Low |
| 3-(Cyclopropylmethoxy)benzoic acid | C₁₁H₁₂O₃ | 192.21 | N/A | Moderate | N/A |
Key Findings and Implications
Electronic Effects : Cyclopropylmethyl esters exhibit distinct solvolysis behavior due to σ-orbital stabilization, contrasting with π-orbital effects in allylic systems .
Synthetic Complexity : Cyclopropane rings necessitate specialized methods (e.g., Michael additions or Grignard reactions) compared to linear-chain esters .
Steric and Solubility Profiles : The rigid cyclopropane ring reduces solubility in polar media, impacting applications in formulations requiring high miscibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
